molecular formula C11H12O2 B13600755 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol

Cat. No.: B13600755
M. Wt: 176.21 g/mol
InChI Key: DHUIWJWPFNSPIF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is an organic compound with the molecular formula C11H12O2 It features a benzofuran ring fused with a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzofuran.

    Alkylation: The benzofuran ring is alkylated using appropriate alkylating agents under controlled conditions.

    Addition of Prop-2-en-1-ol Group: The final step involves the addition of the prop-2-en-1-ol group to the alkylated benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in nucleophilic attacks, leading to various biochemical reactions. It may interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is unique due to its specific structural features, including the prop-2-en-1-ol group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h2-4,7,10,12H,1,5-6H2

InChI Key

DHUIWJWPFNSPIF-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

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